molecular formula C8H11NO3 B1391469 Ethyl 2-(3-cyanooxetan-3-yl)acetate CAS No. 1050611-00-1

Ethyl 2-(3-cyanooxetan-3-yl)acetate

Cat. No. B1391469
M. Wt: 169.18 g/mol
InChI Key: SYNYAGSGTWDAFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(3-cyanooxetan-3-yl)acetate involves a reaction of oxetan-3-ylidene-acetic acid ethyl ester with sodium cyanide (NaCN) in 20% aqueous ethanol. The reaction mixture is heated at reflux temperature for 6-12 hours. The reaction mixture is then diluted with dichloromethane (CH2Cl2) and washed with water. The organic layer is dried over sodium sulfate (Na2SO4). The removal of the solvent provides the desired product .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-cyanooxetan-3-yl)acetate is represented by the formula C8H11NO3. It consists of an ethyl group (C2H5) attached to an acetate group (CH3COO) which is further attached to a 3-cyanooxetane group (C3H5NO).


Physical And Chemical Properties Analysis

Ethyl 2-(3-cyanooxetan-3-yl)acetate is a colorless to yellow liquid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • The compound has been utilized in the synthesis of various chemical structures. For instance, its application in generating compounds like ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, which undergoes decomposition to yield different derivatives, demonstrates its utility in chemical transformations (Carrington et al., 1972).
    • It also plays a role in the synthesis of complex compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, which has been studied for its crystal structure, providing insights into molecular stacking and intermolecular interactions (Boukhedena et al., 2018).
  • Biological and Pharmacological Research

    • Ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives have been explored for their biological activities. For example, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been synthesized and assessed for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, highlighting its potential in therapeutic applications (Gurevich et al., 2020).
  • Material Science and Corrosion Inhibition

    • In material science, derivatives of ethyl 2-(3-cyanooxetan-3-yl)acetate have been studied for their effectiveness as corrosion inhibitors. This is exemplified by the theoretical study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to evaluate their efficiency in protecting metals like copper in corrosive environments (Zarrouk et al., 2014).
  • Development of Novel Antifungal Agents

    • Research in the field of antifungal agents has also incorporated ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives. Studies have been conducted on synthesizing new compounds, such as ethyl-1H-benzotriazol-1-acetate derivatives, which exhibited notable antifungal activities, indicating its significance in the development of new antifungal treatments (Toraskar et al., 2009).
  • Contributions to Organic Chemistry

    • The compound's versatility is further highlighted in organic chemistry, where it is used in the synthesis of various organic compounds. This includes its role in the formation of molecules like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, showcasing its utility in creating diverse organic structures (Dawadi & Lugtenburg, 2011).

Safety And Hazards

Ethyl 2-(3-cyanooxetan-3-yl)acetate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

ethyl 2-(3-cyanooxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNYAGSGTWDAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-cyanooxetan-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-cyanooxetan-3-yl)acetate
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Citations

For This Compound
1
Citations
EJ Gilbert, A Brunskill, J Cai, Y Cai, XJ Chu, X Dai… - Tetrahedron, 2016 - Elsevier
A novel domino reaction for the preparation of non-racemic β-proline derivatives is reported. The addition of a methyl 2-(oxetan-3-yl)acetate titanium enolate to chiral tert-butanesulfinyl …
Number of citations: 1 www.sciencedirect.com

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